Cas no 2246810-00-2 (Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

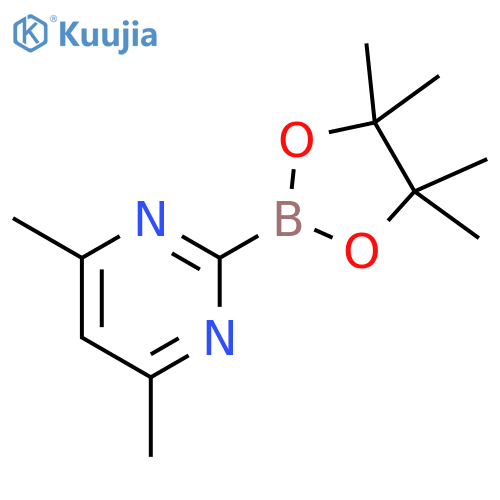

2246810-00-2 structure

商品名:Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- MB12665

- 4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- EN300-5564641

- 4,6-DIMETHYLPYRIMIDIN-2-YLBORONIC ACID PINACOL ESTER

- 2246810-00-2

- 4,6-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

-

- インチ: 1S/C12H19BN2O2/c1-8-7-9(2)15-10(14-8)13-16-11(3,4)12(5,6)17-13/h7H,1-6H3

- InChIKey: DXKGAWFNFHIJFG-UHFFFAOYSA-N

- ほほえんだ: C1(B2OC(C)(C)C(C)(C)O2)=NC(C)=CC(C)=N1

計算された属性

- せいみつぶんしりょう: 234.1539580g/mol

- どういたいしつりょう: 234.1539580g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.2Ų

じっけんとくせい

- 密度みつど: 1.05±0.1 g/cm3(Predicted)

- ふってん: 301.9±45.0 °C(Predicted)

- 酸性度係数(pKa): 2.70±0.50(Predicted)

Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5564641-0.1g |

4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

2246810-00-2 | 0.1g |

$892.0 | 2023-07-06 | ||

| Enamine | EN300-5564641-0.05g |

4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

2246810-00-2 | 0.05g |

$851.0 | 2023-07-06 | ||

| Enamine | EN300-5564641-5.0g |

4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

2246810-00-2 | 5.0g |

$2940.0 | 2023-07-06 | ||

| Enamine | EN300-5564641-0.25g |

4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

2246810-00-2 | 0.25g |

$933.0 | 2023-07-06 | ||

| Enamine | EN300-5564641-0.5g |

4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

2246810-00-2 | 0.5g |

$974.0 | 2023-07-06 | ||

| Enamine | EN300-5564641-2.5g |

4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

2246810-00-2 | 2.5g |

$1988.0 | 2023-07-06 | ||

| Enamine | EN300-5564641-1.0g |

4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

2246810-00-2 | 1.0g |

$1014.0 | 2023-07-06 | ||

| Enamine | EN300-5564641-10.0g |

4,6-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

2246810-00-2 | 10.0g |

$4360.0 | 2023-07-06 |

Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

2246810-00-2 (Pyrimidine, 4,6-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-) 関連製品

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量